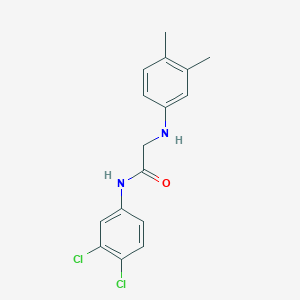

N-(3,4-dichlorophenyl)-2-(3,4-dimethylanilino)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(3,4-dichlorophenyl)-2-(3,4-dimethylanilino)acetamide" is a derivative of acetamide with specific substitutions on the phenyl rings. While the exact compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and analyzed, providing insights into the chemical behavior and properties that could be extrapolated to the compound .

Synthesis Analysis

The synthesis of related compounds typically involves the acylation of aniline derivatives with chloroacetyl chloride or similar acylating agents. For instance, compounds such as N-(2,4-dimethylphenyl)-2,2-dichloroacetamide and N-(3,5-dimethylphenyl)-2,2-dichloroacetamide were synthesized and characterized using spectroscopic techniques . These methods could be adapted to synthesize the target compound by choosing appropriate starting materials and reaction conditions.

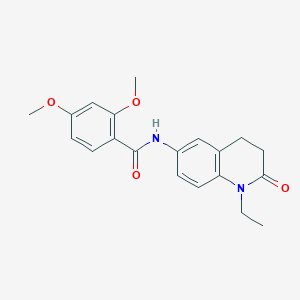

Molecular Structure Analysis

The molecular structure of acetamide derivatives is influenced by the substituents on the phenyl ring. For example, the conformation of the N-H bond in related compounds is often syn to certain substituents, affecting the overall geometry of the molecule . The dihedral angles between the planes of the phenyl rings and the acetamide group can vary, leading to different molecular conformations . These structural details are crucial for understanding the reactivity and interactions of the compound.

Chemical Reactions Analysis

Acetamide derivatives participate in various chemical reactions, primarily due to the reactivity of the amide group. The presence of electron-withdrawing or electron-donating substituents on the phenyl ring can influence the compound's reactivity. Intermolecular hydrogen bonding is a common feature, as seen in the formation of chains or networks in the crystal structures of similar compounds . These interactions are significant for the compound's behavior in different environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as melting points, solubility, and spectral characteristics, are affected by the nature of the substituents. For instance, the presence of chloro and methyl groups can alter the vibrational frequencies, as observed in spectroscopic studies . The optical properties, such as UV-vis absorption, can also show solvatochromic effects due to changes in solvent polarity . Theoretical calculations, including density functional theory (DFT) and time-dependent DFT (TD-DFT), can predict various properties and reactivity patterns .

Aplicaciones Científicas De Investigación

Molecular Structure and Bonding

The molecular structure and bonding characteristics of compounds similar to N-(3,4-dichlorophenyl)-2-(3,4-dimethylanilino)acetamide have been studied extensively. For instance, the conformation of the N—H bond in related compounds is often syn to certain substituents in the aromatic ring, influencing the overall molecular geometry. This aspect is crucial for understanding the physical and chemical properties of these compounds, which can have implications in various scientific applications, including material science and pharmaceutical research (Gowda et al., 2007).

Spectroscopic Studies

Spectroscopic techniques like NMR have been utilized to study the influence of chlorine and methyl substitutions in compounds related to N-(3,4-dichlorophenyl)-2-(3,4-dimethylanilino)acetamide. These studies provide insights into the electronic environment of the molecules and can be essential for designing compounds with specific properties for applications in chemical sensors, molecular electronics, and more (Gowda & Gowda, 2007).

Crystallography and Solid-State Properties

Crystallographic studies have revealed detailed information about the solid-state structures of compounds analogous to N-(3,4-dichlorophenyl)-2-(3,4-dimethylanilino)acetamide. Understanding the solid-state geometry is critical for applications in materials science, especially in the development of new materials with desired mechanical, electronic, or optical properties (Gowda et al., 2009).

Quantum Chemical Calculations

Quantum chemical calculations have been employed to explore the conformation, vibrational spectroscopic, electronic, and thermodynamic properties of structurally similar compounds. These studies are foundational for predicting the reactivity and stability of new compounds, which is vital for their potential applications in catalysis, drug design, and environmental chemistry (Choudhary et al., 2014).

Potential Pesticide Applications

Research has also been conducted on derivatives of compounds similar to N-(3,4-dichlorophenyl)-2-(3,4-dimethylanilino)acetamide for their potential use as pesticides. Understanding the structural and functional aspects of these compounds can lead to the development of new, more effective, and environmentally friendly pest control agents (Olszewska et al., 2011).

Propiedades

IUPAC Name |

N-(3,4-dichlorophenyl)-2-(3,4-dimethylanilino)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16Cl2N2O/c1-10-3-4-12(7-11(10)2)19-9-16(21)20-13-5-6-14(17)15(18)8-13/h3-8,19H,9H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKGRRSNXGDZXRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dichlorophenyl)-2-(3,4-dimethylanilino)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2519084.png)

![Methyl 4-(2-chlorophenyl)-5-cyano-6-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2519093.png)

![5-(4-(dimethylamino)phenyl)-1,8,8-trimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B2519095.png)

![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)cyclopentanecarboxamide](/img/structure/B2519099.png)

![3-((4-isopropylphenyl)sulfonyl)-N-(2-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2519101.png)

![N-[(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2519102.png)

![N-(2-chlorobenzyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2519103.png)